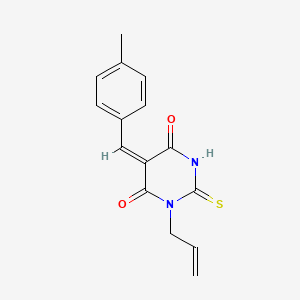
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide, also known as CF3, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. It is a member of the acrylamide family of compounds, which are known to exhibit a range of biological activities. CF3 has been found to possess a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In particular, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell growth. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been shown to have antioxidant effects, which may contribute to its overall biological activity. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been found to have a neuroprotective effect, which could make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is its broad range of biological activities, which make it a potential candidate for the development of drugs for a variety of diseases. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to be relatively stable and easy to synthesize, which makes it an attractive target for further research. However, one limitation of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide. One area of interest is the development of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide-based drugs for the treatment of cancer, particularly breast cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide, which could lead to the development of more potent and specific drugs based on this compound.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2,5-dimethylphenylacryloyl chloride in the presence of a base. The resulting product is then purified by column chromatography. This method has been found to be efficient and reproducible, with a high yield of the desired product.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-11-6-7-12(2)16(10-11)20-17(21)9-8-13-14(18)4-3-5-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZKZAFENOLEFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)

![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)